molecular formula C6H13NO2 B6204072 N-(3-hydroxybutan-2-yl)acetamide CAS No. 4293-60-1

N-(3-hydroxybutan-2-yl)acetamide

Cat. No.: B6204072
CAS No.: 4293-60-1
M. Wt: 131.17 g/mol
InChI Key: ZCGNIFXXTKDQRT-UHFFFAOYSA-N
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Description

N-(3-hydroxybutan-2-yl)acetamide (CAS 4293-60-1) is a chiral compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This acetamide derivative is of significant interest in biocatalysis research, particularly in the study of enzymatic reduction. It has been identified as a substrate for the ketoreductase TpdE from Rhodococcus jostii TMP1, an enzyme involved in the catabolism of tetramethylpyrazine . Research into TpdE is valuable for the stereoselective production of enantiomerically pure diols and acyloins, which are important building blocks for chiral polymers, agrochemicals, and pharmaceuticals . The enzyme's ability to stereospecifically reduce diketones and related compounds makes substrates like this compound promising synthons for accessing complex chiral systems that are difficult to obtain through traditional chemical routes . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Identifier Details - CAS Number : 4293-60-1 - Molecular Formula : C6H13NO2 - Molecular Weight : 131.17 g/mol - SMILES : CC(C(C)O)NC(=O)C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4293-60-1

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-(3-hydroxybutan-2-yl)acetamide

InChI

InChI=1S/C6H13NO2/c1-4(5(2)8)7-6(3)9/h4-5,8H,1-3H3,(H,7,9)

InChI Key

ZCGNIFXXTKDQRT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)NC(=O)C

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for N 3 Hydroxybutan 2 Yl Acetamide

Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic approach to N-(3-hydroxybutan-2-yl)acetamide points to the disconnection of the hydroxyl group, revealing a keto-amide as a key precursor.

Derivation from N-(3-oxobutan-2-yl)acetamide and Related Keto-Amides

The most direct precursor to this compound is N-(3-oxobutan-2-yl)acetamide. researchgate.netnih.gov This keto-amide provides a straightforward substrate for reduction of the ketone functionality to the desired secondary alcohol. The synthesis of N-(3-oxobutan-2-yl)acetamide itself can be achieved through methods such as the acetylation of β-aminoketones or condensation reactions involving acetoacetic acid derivatives.

The core of this retrosynthetic step is the functional group interconversion of a hydroxyl group to a carbonyl group. This transformation simplifies the target molecule and leads to a readily accessible starting material.

Consideration of Chiral Pool and Auxiliary Strategies

For the synthesis of enantiomerically pure this compound, chiral pool and auxiliary-based strategies are crucial. The chiral pool approach involves utilizing readily available and inexpensive enantiopure starting materials. For instance, chiral amino acids or their derivatives could potentially be elaborated to form the target molecule.

Alternatively, the use of chiral auxiliaries can be employed. In this strategy, a chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. While specific examples for this compound are not extensively detailed in the provided context, this remains a fundamental and powerful strategy in asymmetric synthesis. mdpi.com

Direct Synthesis Routes

The direct synthesis of this compound from its keto-amide precursor can be accomplished through several reduction methods.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation offers a clean and efficient method for the reduction of the ketone in N-(3-oxobutan-2-yl)acetamide. This process typically involves the use of a metal catalyst, such as Palladium on carbon (Pd/C), and a hydrogen source. The reaction selectively reduces the ketone to a secondary alcohol without affecting the amide functional group. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is a key consideration in the synthesis of chiral molecules.

Reduction of Carbonyl Precursors via Chemical Reagents (e.g., NaBH4)

Sodium borohydride (B1222165) (NaBH₄) is a widely used and convenient reducing agent for the conversion of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.comyoutube.com In the synthesis of this compound, NaBH₄ can effectively reduce the carbonyl group of N-(3-oxobutan-2-yl)acetamide. This method is advantageous due to its mild reaction conditions and high selectivity for carbonyl groups over other functional groups like amides. masterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. youtube.comyoutube.com

Table 1: Comparison of Direct Synthesis Routes

MethodReagentsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CHigh efficiency, clean byproductsMay require specialized equipment (hydrogenator), catalyst can be expensive
Chemical ReductionNaBH₄Mild conditions, high selectivity, readily available reagentStoichiometric amounts of reagent required, potential for side reactions if not controlled

Stereoselective and Asymmetric Synthesis of this compound

Achieving a specific stereoisomer of this compound is a critical aspect of its synthesis, particularly for applications in pharmaceuticals and other biologically active compounds.

Enzymatic reduction of N-(3-oxobutan-2-yl)acetamide presents a powerful method for achieving high enantioselectivity. researchgate.net Ketoreductases, for example, can exhibit remarkable stereocontrol, leading to the formation of a single enantiomer of the corresponding alcohol. researchgate.net The enzyme TpdE from Rhodococcus jostii TMP1 has been shown to catalyze the reduction of N-(butan-3-one-2-yl)acetamide to this compound. researchgate.net

Asymmetric hydrogenation using chiral catalysts is another prominent strategy. These catalysts, often based on transition metals complexed with chiral ligands, can effectively transfer hydrogen to the prochiral ketone with high facial selectivity, yielding an excess of one enantiomer.

The choice of synthetic strategy will ultimately depend on the desired stereochemical outcome, scale of the reaction, and the availability of reagents and equipment.

Enzyme-Catalyzed Bioreductions for Enantiopure Synthesis

Enzymatic reduction of ketones represents a powerful and environmentally benign method for producing enantiomerically pure alcohols under mild reaction conditions. researchgate.net Ketoreductases (KREDs), in particular, have been widely adopted in industrial biotransformations for their exceptional chemo-, regio-, and stereoselectivity. researchgate.netacib.at This approach is highly relevant for the synthesis of this compound from its prochiral ketone precursor, N-(butan-3-one-2-yl)acetamide. researchgate.netresearchgate.net

A notable example of a ketoreductase used for this transformation is TpdE from the bacterium Rhodococcus jostii TMP1. nih.gov This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, was identified for its role in the catabolism of tetramethylpyrazine, where it naturally reduces N-(butan-3-one-2-yl)acetamide to this compound. researchgate.netnih.gov

The NADPH-dependent TpdE enzyme has been characterized and demonstrated to be an effective biocatalyst for the stereoselective reduction of various ketones. nih.govnih.gov It can be utilized both as a purified, isolated enzyme and within whole-cell biocatalyst systems, such as recombinant Escherichia coli, which simplifies the process by providing cofactor regeneration natively. researchgate.netnih.gov The use of TpdE is a promising strategy for producing enantiomerically pure vicinal diols and related compounds that are otherwise challenging to obtain through traditional chemical synthesis. nih.govnih.gov

The effectiveness of a biocatalyst is largely determined by its substrate specificity and stereoselectivity. The TpdE ketoreductase from Rhodococcus jostii TMP1 exhibits a broad substrate range, showing high catalytic activity towards various aliphatic 2,3-diketones, acetoin, and its acylated derivatives, including butan-3-one-2-yl alkanoates. researchgate.netnih.govnih.gov This versatility makes it a robust candidate for various synthetic applications. TpdE stereospecifically reduces α-diketones to their corresponding diols, capable of reducing both keto groups in a substrate and thereby creating two new chiral centers. nih.gov

To further enhance the industrial viability of ketoreductases, protein engineering techniques are frequently employed. tudelft.nltudelft.nl Sophisticated methods like site-directed mutagenesis and directed molecular evolution can be used to improve an enzyme's properties. rsc.orgnih.gov Engineering efforts can focus on:

Enhancing Stereoselectivity: Modifying the enzyme's active site to favor the production of a single desired stereoisomer, often achieving over 99% enantiomeric excess (ee). rsc.org

Improving Catalytic Efficiency: Increasing the turnover rate (kcat) and lowering the Michaelis constant (Km) to achieve complete substrate conversion in shorter time frames. rsc.org

Broadening Substrate Scope: Altering the enzyme to accept non-natural or structurally hindered substrates. jiangnan.edu.cn

Increasing Stability: Enhancing the enzyme's tolerance to process conditions such as higher temperatures or the presence of organic co-solvents. rsc.org

Through these engineering strategies, ketoreductases can be tailored to meet the specific demands of a synthetic process, leading to optimized yields and higher stereoselectivity. tudelft.nl

Optimizing reaction conditions is critical for maximizing the efficiency and stability of biocatalytic processes. For the ketoreductase TpdE from Rhodococcus jostii TMP1, key parameters have been identified. nih.govnih.gov The enzyme functions optimally at a temperature of 30–35 °C and a pH of 7.5. researchgate.netnih.gov

Beyond temperature and pH, other factors are crucial for process optimization. google.com When using whole-cell biocatalysts, cofactor regeneration is a key consideration. The reduction reaction catalyzed by TpdE is NADPH-dependent. nih.gov In a whole-cell system, the host organism's metabolism can regenerate the expensive cofactor. For instance, adding glucose to the reaction mixture can support the regeneration of NADPH within the E. coli cells. researchgate.net For processes using isolated enzymes, an external cofactor regeneration system is often required, such as using formate (B1220265) dehydrogenase to regenerate NADH. nih.gov Immobilization of the enzyme onto a solid support is another common strategy to improve stability, simplify separation from the product, and enable reuse of the biocatalyst. nih.gov

ParameterOptimal Value/ConditionSource
Enzyme Source Ketoreductase TpdE from Rhodococcus jostii TMP1 nih.govnih.gov
Cofactor NADPH nih.gov
Optimal pH 7.5 researchgate.netnih.gov
Optimal Temperature 30–35 °C researchgate.netnih.gov
Biocatalyst Form Purified enzyme or whole-cell (E. coli) nih.gov
Cofactor Regeneration In situ (e.g., with glucose for whole-cell systems) researchgate.net

Chiral Catalyst-Mediated Asymmetric Transformations

Asymmetric synthesis using small-molecule chiral catalysts offers an alternative to biocatalysis for producing enantiomerically enriched compounds. mdpi.com These methods rely on a chiral catalyst to create a chiral environment around the substrate, directing the reaction to favor the formation of one enantiomer over the other. The synthesis of chiral alcohols from prochiral ketones is a well-established transformation in this field. nih.gov

Various types of chiral catalysts can be employed for such reactions, including:

Chiral Metal Complexes: Transition metals combined with chiral ligands can catalyze asymmetric reductions and other transformations with high enantioselectivity. frontiersin.org

Organocatalysts: Chiral organic molecules, such as proline derivatives or chiral phosphoric acids, can act as catalysts, avoiding the use of potentially toxic or expensive metals. mdpi.comfrontiersin.org

Dual Catalyst Systems: Some modern approaches utilize a combination of catalysts, such as a photoredox catalyst and a chiral catalyst, to enable novel transformations under mild conditions. nih.govfrontiersin.org

While specific examples detailing the synthesis of this compound using these methods are not prevalent in the literature, the general principles of asymmetric ketone reduction are directly applicable. The reaction would involve the reduction of the carbonyl group in N-(butan-3-one-2-yl)acetamide in the presence of a suitable chiral catalyst and a reducing agent, aiming for high yield and enantiomeric excess.

Diastereoselective Synthesis Approaches

This compound has two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Diastereoselective synthesis aims to control the configuration of both chiral centers, producing a single desired diastereomer.

Enzyme-catalyzed reductions are particularly powerful for diastereoselective synthesis. The ketoreductase TpdE from Rhodococcus jostii TMP1, for instance, is noted for its ability to reduce both keto groups in α-diketone substrates, leading to the formation of two new chiral atoms with high stereospecificity. nih.govnih.gov When reducing N-(butan-3-one-2-yl)acetamide, which already contains a chiral center if a specific enantiomer is used as the starting material, the enzyme's facial selectivity in reducing the ketone will determine the configuration of the new hydroxyl-bearing carbon, thus controlling the diastereomeric outcome. The inherent three-dimensional structure of the enzyme's active site dictates the approach of the substrate and the delivery of the hydride from the NADPH cofactor, resulting in a highly controlled diastereoselective transformation.

Chemo- and Regioselective Transformations for this compound

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. Similarly, regioselectivity is the preference for reaction at one site over other, similar sites. The synthesis of this compound from N-(butan-3-one-2-yl)acetamide is a prime example of a chemoselective transformation. The precursor molecule contains both a ketone and an amide functional group.

Selective Functionalization of Amide and Hydroxyl Moieties

The presence of both a secondary alcohol and a secondary amide in this compound necessitates chemoselective transformations to modify one group in the presence of the other. The relative reactivity of these groups can be exploited, or protecting groups can be employed for targeted synthesis.

Selective Acylation of the Hydroxyl Group: The hydroxyl group can be selectively acylated in the presence of the amide. Under acidic conditions, the lone pair of the amide nitrogen is protonated, reducing its nucleophilicity and favoring O-acylation. nih.gov For instance, treatment with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic acid like trifluoroacetic acid can lead to the formation of the corresponding ester. nih.gov Alternatively, organocatalysts can be employed for site-selective acylation. While direct examples for this compound are not prevalent, studies on similar amino alcohols demonstrate the feasibility of such transformations. nih.govjst.go.jp

Selective Protection of the Hydroxyl Group: To perform reactions on the amide nitrogen, the hydroxyl group can be protected. Silyl (B83357) ethers are common protecting groups for alcohols due to their ease of introduction and removal under specific conditions. highfine.comharvard.edu For example, tert-butyldimethylsilyl (TBDMS) chloride in the presence of a base like imidazole (B134444) can selectively protect the hydroxyl group. researchgate.net Once protected, the amide nitrogen can undergo various reactions such as N-alkylation or acylation. Subsequent deprotection of the silyl ether is typically achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Selective Hydrolysis of the Amide Group: While amides are generally stable to hydrolysis, this can be achieved under acidic or basic conditions, typically requiring heating. libretexts.org However, achieving selective hydrolysis of the amide in this compound to yield 3-amino-2-butanol without affecting other parts of a larger molecule can be challenging. Enzymatic hydrolysis could offer a milder and more selective alternative.

Selective Reduction of the Amide Group: The reduction of the amide group in this compound to the corresponding amine, N-(3-hydroxybutan-2-yl)ethanamine, while preserving the hydroxyl group is another synthetic challenge. Strong reducing agents like lithium aluminum hydride would likely reduce both the amide and any ester functionalities present. More chemoselective reagents might be required. Recent methods using samarium(II) iodide have shown high chemoselectivity for the reduction of amides to alcohols, proceeding via C-N bond cleavage. nih.govacs.org Adapting such methods could potentially lead to the selective cleavage of the amide bond to generate the corresponding amino alcohol.

Functionalization Strategy Reagents and Conditions Product Type Key Considerations
Selective O-AcylationAcyl Halide/Anhydride, Acidic Medium (e.g., TFA)EsterProtonation of amide nitrogen reduces its nucleophilicity. nih.gov
Selective O-ProtectionTBDMS-Cl, ImidazoleSilyl EtherAllows for subsequent reactions at the amide nitrogen. harvard.eduresearchgate.net
Amide HydrolysisAcid or Base, HeatAmino AlcoholCan be harsh; enzymatic methods offer a milder alternative. libretexts.org
Amide Reduction (C-N Cleavage)SmI2/Amine/H2OAmino AlcoholHighly chemoselective under mild conditions. nih.govacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind.

A key green chemistry approach is the use of environmentally benign solvents or the elimination of solvents altogether.

Aqueous Synthesis: The enzymatic reduction of N-(butan-3-one-2-yl)acetamide to this compound is a prime example of a reaction that can be conducted in an aqueous buffer. nih.gov This approach avoids the use of volatile organic compounds (VOCs) and often proceeds with high stereoselectivity under mild conditions. nih.gov

Solvent-Free Synthesis: While the final reduction step is well-suited for aqueous media, the initial formation of the amide precursor could potentially be achieved under solvent-free conditions. Several methods for solvent-free amide synthesis have been developed, including mechanochemical approaches and the use of catalysts like iron(III) chloride or boric acid. digitellinc.commdpi.comsemanticscholar.org For instance, reacting 3-aminobutan-2-one (B1622711) with acetic anhydride could potentially be adapted to a solvent-free procedure.

Green Synthesis Approach Methodology Advantages Relevant Findings
Aqueous Media ReactionEnzymatic reduction of N-(butan-3-one-2-yl)acetamideAvoids organic solvents, mild conditions, high stereoselectivity.Ketoreductase TpdE from Rhodococcus jostii TMP1 effectively catalyzes this reduction in a potassium phosphate (B84403) buffer. nih.gov
Solvent-Free Amide FormationMechanochemistry or catalysis (e.g., FeCl3, Boric Acid)Reduces solvent waste, can lead to faster reactions and easier purification.General methods for solvent-free amidation have been reported, demonstrating high yields and efficiency. digitellinc.commdpi.comsemanticscholar.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

The enzymatic reduction of N-(butan-3-one-2-yl)acetamide exhibits excellent atom economy. The theoretical reaction involves the addition of a hydride (from a cofactor like NADH or NADPH) and a proton to the ketone. In an ideal catalytic cycle with efficient cofactor regeneration, the only stoichiometric byproduct would be water. Asymmetric hydrogenation of ketones is another highly atom-economical method, with a theoretical atom efficiency of 100%. nih.gov

Traditional methods for amide synthesis often involve coupling reagents that generate significant amounts of waste. researchgate.net For example, the use of carbodiimides like DCC results in the formation of dicyclohexylurea as a byproduct. Greener alternatives, such as direct amidation or catalytic methods, significantly improve the atom economy.

The calculation for the atom economy of the reduction step is as follows:

Reaction: C₆H₁₁NO₂ (N-(butan-3-one-2-yl)acetamide) + [2H] → C₆H₁₃NO₂ (this compound)

Molar Mass of Reactant (Ketone): 129.16 g/mol Molar Mass of Product (Alcohol): 131.17 g/mol

By focusing on catalytic and enzymatic pathways, the synthesis of this compound can be designed to be both efficient and environmentally responsible, aligning with the core tenets of green chemistry.

Advanced Structural Characterization and Conformational Analysis of N 3 Hydroxybutan 2 Yl Acetamide

Spectroscopic Probes for Structural Elucidation and Stereochemical Assignment

A combination of nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (infrared and Raman), and mass spectrometry (MS) forms the cornerstone of the analytical strategy for this compound. Each technique offers a unique window into the molecular structure, and together, they provide a comprehensive characterization.

High-resolution NMR spectroscopy is an unparalleled tool for mapping the precise atomic connectivity and stereochemical arrangement of N-(3-hydroxybutan-2-yl)acetamide.

The fundamental ¹H and ¹³C NMR spectra provide the initial blueprint of the molecule's structure by identifying the different chemical environments of the hydrogen and carbon atoms. docbrown.infodocbrown.info For this compound, the spectra reveal distinct signals for the acetyl methyl group, the two methyl groups on the butanol backbone, the two methine protons (CH-N and CH-O), and the amide and hydroxyl protons. docbrown.info

The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms (nitrogen and oxygen), which cause a downfield shift for adjacent protons and carbons. For instance, the carbon atom of the carbonyl group (C=O) appears at a significantly downfield position in the ¹³C NMR spectrum, typically around 170 ppm or higher, due to the strong deshielding effect of the double-bonded oxygen. docbrown.infochemicalbook.com Similarly, the carbons bonded to the nitrogen and oxygen atoms (C-N and C-O) are also shifted downfield compared to simple alkanes. docbrown.infochemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values can vary based on solvent and other conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (acetyl) ~2.0 ~23
CH (N-linked) ~3.8 - 4.2 ~50 - 55
CH₃ (on C2) ~1.1 - 1.3 ~15 - 20
CH (O-linked) ~3.6 - 4.0 ~65 - 70
CH₃ (on C3) ~1.1 - 1.3 ~20 - 25
C=O (amide) - ~170 - 175
NH (amide) ~6.5 - 8.0 -

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and for determining the molecule's connectivity and stereochemistry. science.govsdsu.edu

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would show a cross-peak between the proton on C2 and the proton on C3, confirming their connectivity. It would also show correlations between the methine protons and the protons of their adjacent methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. sdsu.edu This is essential for assigning each carbon signal in the ¹³C spectrum to its corresponding proton in the ¹H spectrum, simplifying the analysis of the carbon framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds away). sdsu.eduresearchgate.net It is invaluable for piecing together the molecular structure. For example, an HMBC spectrum would show a correlation from the acetyl methyl protons to the amide carbonyl carbon, and from the C2-H proton to the carbonyl carbon, confirming the acetamide (B32628) structure.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.eduprinceton.edu This is particularly powerful for determining stereochemistry and conformational preferences. For the different stereoisomers (e.g., (2R,3R), (2S,3S), (2R,3S), (2S,3R)), the spatial proximity between the methyl groups and protons on the butane (B89635) backbone will differ, leading to distinct NOESY cross-peak patterns that allow for unambiguous stereochemical assignment.

The amide bond in this compound can exhibit restricted rotation, potentially leading to the presence of different rotational isomers (rotamers) in solution. researchgate.netscielo.br Advanced NMR techniques can probe this dynamic behavior. The observation of two sets of signals for atoms near the amide bond in ¹H or ¹³C NMR spectra at room temperature can indicate a slow interchange between cis and trans conformers. scielo.brresearchgate.net

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide detailed information about the predominant solution-state conformation. nih.gov By measuring the NOE between different protons, the relative distances can be estimated, allowing for the construction of a 3D model of the molecule's preferred shape in solution. This includes the orientation of the acetyl group relative to the butanol backbone and the rotational preferences around the C2-C3 bond.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. imist.manih.gov

For this compound, key vibrational bands include:

O-H Stretch: A broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding. researchgate.net

N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ in the IR spectrum, corresponding to the amide N-H bond. Its position and shape can provide information on hydrogen bonding. researchgate.net

C=O Stretch (Amide I band): A very strong and sharp absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. This is one of the most characteristic peaks for amides. researchgate.netbohrium.com

N-H Bend (Amide II band): This band, appearing around 1550-1640 cm⁻¹, involves N-H bending and C-N stretching and is another key indicator of the amide group. researchgate.net

C-N Stretch: This vibration appears in the 1400 cm⁻¹ region. bohrium.com

C-H Stretches: Found in the 2850-3000 cm⁻¹ region.

The precise frequencies of the O-H and N-H stretching bands are sensitive to intermolecular and intramolecular hydrogen bonding. Shifts in these frequencies upon dilution can help distinguish between these two types of interactions, providing further insight into the molecule's conformational and aggregational behavior. researchgate.net Raman spectroscopy can be particularly useful for observing the C=C and C-C backbone vibrations, which may be weak in the IR spectrum. bohrium.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydroxyl O-H Stretch 3200 - 3600 (broad)
Amide N-H Stretch 3300 - 3500
Amide C=O Stretch (Amide I) 1630 - 1680 (strong)
Amide N-H Bend (Amide II) 1550 - 1640

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (beyond basic identification)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. libretexts.org For this compound (C₆H₁₃NO₂), the molecular weight is approximately 131.17 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule will ionize to form a molecular ion ([M]⁺•) which then undergoes fragmentation. The pattern of fragment ions is a unique signature of the molecule's structure. Key fragmentation pathways for this compound likely include: docbrown.infolibretexts.org

Alpha-Cleavage: This is a common fragmentation pathway for both amines and alcohols. libretexts.orgmiamioh.edu Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is expected.

Cleavage between C2 and C3 can lead to the formation of [CH₃CH=NHCOCH₃]⁺ or [CH₃CHOH]⁺ ions. The fragment [CH₃CONHCHCH₃]⁺ would have an m/z of 86.

Loss of Water: The hydroxyl group can be eliminated as a neutral water molecule (H₂O, mass 18), leading to a fragment ion at [M-18]⁺.

Acylium Ion Formation: Cleavage of the N-C2 bond can produce a stable acylium ion, [CH₃CO]⁺, with a characteristic m/z of 43. This is often a prominent peak in the mass spectra of N-acetyl compounds. libretexts.org

Loss of an Acetyl Group: Fragmentation can result in the loss of the acetyl group to give an ion corresponding to the aminobutanol (B45853) fragment.

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
131 [C₆H₁₃NO₂]⁺ Molecular Ion (M⁺)
113 [C₆H₁₁NO]⁺ Loss of H₂O
86 [C₄H₈NO]⁺ α-cleavage at C2-C3 bond
72 [C₄H₁₀N]⁺ Cleavage of C-O bond and loss of acetyl
45 [C₂H₅O]⁺ α-cleavage at C2-C3 bond

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light, providing crucial information for determining their absolute configuration. mdpi.comnih.govfiveable.me These non-destructive methods are particularly valuable when single crystals suitable for X-ray crystallography are unavailable. nih.gov The primary methods in this category are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. fiveable.mejasco-global.com This differential absorption results in a CD spectrum, which can be positive or negative depending on the molecule's stereochemistry and the electronic transitions involved. For this compound, which possesses two stereocenters, the absolute configuration can be determined by comparing the experimentally measured CD spectrum with theoretical spectra calculated for all possible stereoisomers. mdpi.com Quantum chemical calculations are employed to predict the CD spectra for the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) configurations. The stereoisomer whose calculated spectrum matches the experimental one reveals the absolute configuration of the sample. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. jasco-global.comwikipedia.org The resulting ORD curve is characteristic of a specific chiral molecule. slideshare.net The phenomenon known as the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, is particularly useful for structural analysis. slideshare.net Similar to CD, the absolute configuration of this compound can be established by comparing the experimental ORD curve with those predicted by theoretical calculations for each possible stereoisomer. frontiersin.org

While no specific CD or ORD data for this compound is publicly available, the application of these techniques would be a standard and powerful approach for the unambiguous assignment of its absolute configuration. nih.gov

Solid-State Structural Analysis

The arrangement of molecules in the solid state provides a wealth of information about their intrinsic conformational preferences and the nature of the intermolecular forces that govern their assembly.

X-ray Crystallography for Detailed Conformational Insights and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the crystalline state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map, from which the positions of individual atoms can be determined with high precision. libretexts.org

For this compound, a single-crystal X-ray diffraction study would provide:

Unambiguous determination of the relative stereochemistry of the hydroxyl and acetamido groups.

Precise bond lengths, bond angles, and torsion angles , which define the molecule's conformation in the solid state.

Detailed information about intermolecular interactions , such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. mdpi.com

Although no crystal structure for this compound has been reported, studies on analogous compounds like 2-iodo-phenyl methyl-amides highlight the detailed insights that can be gained. For instance, in these structures, the amide group conformation and its orientation relative to the phenyl ring were precisely determined, along with the presence of short intermolecular halogen bonds. mdpi.comresearchgate.net

Polymorphism and Crystal Packing Effects

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. numberanalytics.comnumberanalytics.comoreilly.com Different polymorphs of the same compound can exhibit distinct physical properties.

The existence of polymorphism in this compound is plausible due to its conformational flexibility and the presence of hydrogen bond donors and acceptors. Different crystallization conditions could lead to various crystal packing arrangements. The study of polymorphism is crucial as the molecular conformation can be influenced by the crystal packing environment. nih.govnih.gov It has been observed that some molecules adopt higher energy conformations in the solid state due to favorable intermolecular interactions within the crystal lattice. acs.orgrsc.orgrsc.org

Conformational Analysis and Dynamics

Understanding the dynamic nature of a molecule, including the rotation around its single bonds and the presence of intramolecular interactions, is essential for a complete structural description.

Rotational Isomerism around Single Bonds

This compound possesses several single bonds around which rotation can occur, leading to different rotational isomers or conformers. The rotation around the C-C single bonds of the butanyl backbone and the C-N amide bond are of particular interest.

The rotation around the C-C bonds in alkanes is generally associated with a low energy barrier, but can be influenced by steric hindrance between substituents. organicmystery.com The relative orientation of the hydroxyl and acetamido groups will be determined by the torsional strain of the molecule.

Rotation around the C-N amide bond is known to be restricted due to the partial double bond character arising from resonance. masterorganicchemistry.com This can lead to the existence of s-cis and s-trans conformers. ic.ac.uk While the s-trans conformation is generally favored in amides, the presence of bulky substituents can influence this preference. cdnsciencepub.comnih.gov Studies on other amides have shown that the barrier to rotation around the C(O)-N bond can be significant. cdnsciencepub.com In some cases, rotational isomers can be stable enough to be separated and characterized individually. nih.gov For this compound, the interplay of steric effects and potential intramolecular hydrogen bonding would influence the rotational barriers and the preferred conformations.

Intramolecular Hydrogen Bonding Network Characterization

The presence of both a hydroxyl group (hydrogen bond donor and acceptor) and an acetamido group (with a carbonyl oxygen as a hydrogen bond acceptor and an N-H as a donor) in this compound creates the potential for the formation of an intramolecular hydrogen bond. This would occur between the hydroxyl proton and the carbonyl oxygen, or between the N-H proton and the hydroxyl oxygen, leading to the formation of a stable five or six-membered ring.

The existence and strength of such intramolecular hydrogen bonds can be investigated using various spectroscopic techniques, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. optica.orgjchemrev.comwikipedia.org

Infrared (IR) Spectroscopy: The formation of an intramolecular hydrogen bond typically leads to a broadening and a shift to lower frequency of the O-H or N-H stretching vibration band. rsc.org The magnitude of this shift can be correlated with the strength of the hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the hydroxyl and amide protons is sensitive to their involvement in hydrogen bonding. nih.gov The presence of an intramolecular hydrogen bond can be inferred from changes in chemical shifts upon dilution or temperature variation.

While intermolecular hydrogen bonding is a common feature in amides, libretexts.orgias.ac.in the formation of an intramolecular hydrogen bond can significantly influence the molecule's conformation and reactivity. researchgate.netgoettingen-research-online.denih.gov For example, in some 2-hydroxy-benzamides, a strong intramolecular hydrogen bond is a key structural feature. researchgate.net A detailed spectroscopic analysis of this compound would be necessary to confirm and characterize any such intramolecular interactions.

Influence of Substituents on Conformational Preferences

The conformational landscape of this compound is intricately governed by a delicate balance of steric, electronic, and intramolecular interactions. The nature and position of substituents on the butane backbone and the acetamide moiety can significantly alter the relative energies of different conformers, thereby influencing the molecule's predominant three-dimensional structure. Key factors that dictate these conformational preferences include steric hindrance, intramolecular hydrogen bonding, and electronic effects.

The rotation around the central C2-C3 bond of the butane backbone leads to various staggered and eclipsed conformations. In an unsubstituted butane, the anti conformation, where the terminal methyl groups are furthest apart, is the most stable. libretexts.org However, in this compound, the presence of the hydroxyl and acetamido groups introduces additional interactions that modify this simple picture.

Steric Effects:

The size of substituents plays a crucial role in determining conformational stability. Bulky substituents on the butane backbone or the acetamide group will generally destabilize conformations where they are in close proximity due to steric repulsion. libretexts.orgnih.gov For instance, increasing the size of the alkyl group on the acetyl moiety (e.g., replacing the methyl with an ethyl or isopropyl group) would likely increase the rotational barrier around the C(O)-N bond, further restricting the planarity of the amide group. cdnsciencepub.com Similarly, substitution at the C2 or C3 positions with larger alkyl groups would increase the energetic penalty of gauche interactions, favoring the anti conformation where these bulky groups are distant from each other.

Intramolecular Hydrogen Bonding:

A dominant factor influencing the conformation of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group at C3 and the amide group at C2. acs.orgustc.edu.cnrsc.org The amide group possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of intramolecular hydrogen bonds, which can stabilize specific conformations. For example, a conformation where the hydroxyl proton interacts with the carbonyl oxygen of the acetamide group would form a stable six-membered ring-like structure. ustc.edu.cn The strength of this interaction is dependent on the distance and orientation of the interacting groups, which in turn is dictated by the dihedral angle of the C2-C3 bond. Studies on linear amino alcohols have shown that the formation of a six-membered ring through intramolecular hydrogen bonding is particularly favorable. acs.orgustc.edu.cn

Electronic Effects:

The introduction of electron-withdrawing or electron-donating substituents can modulate these electronic effects. researchgate.net For example, substituting the methyl group of the acetamide with a more electronegative group could alter the charge distribution and the hydrogen bonding capacity of the amide.

The interplay of these factors determines the populated conformational states of this compound and its derivatives. A comprehensive understanding of these influences is critical for predicting the molecule's structure-property relationships.

Interactive Data Table: Predicted Influence of Substituents on Conformational Preferences

The following table summarizes the predicted effects of various substituents on the key conformational features of this compound, based on established principles of stereochemistry and conformational analysis.

Substituent PositionSubstituent TypePredicted Effect on C2-C3 Rotational BarrierPredicted Effect on Amide C(O)-N Rotational BarrierPredicted Influence on Intramolecular H-Bonding
Acetyl Methyl GroupLarger Alkyl (e.g., Ethyl, Isopropyl)Minor increase due to steric bulkSignificant increase due to increased steric hindrance with the butane backboneMay alter the preferred orientation for optimal H-bond formation
C2 or C3Larger Alkyl (e.g., Ethyl, Isopropyl)Significant increase, favoring anti-conformation to minimize steric strainMinor to moderate increase due to buttressing effectsCan sterically hinder the formation of certain H-bonded conformations
C3-HydroxylAlkoxy (e.g., -OCH3)Moderate increase due to steric and electronic changesMinor effectEliminates the hydroxyl proton as an H-bond donor, preventing certain intramolecular H-bonds
Amide NitrogenAlkylationN/A (would change the compound class)Significant increase in barrier, can lead to non-planar amidesAlters H-bonding capability, removing the N-H as a donor
Butane BackboneElectronegative Atom (e.g., Fluorine)Moderate increase due to electronic and steric effectsMinor effectCan alter the acidity of adjacent protons and the basicity of the hydroxyl oxygen, influencing H-bond strength

This table is based on theoretical principles and the actual effects would need to be confirmed by experimental or computational studies.

Reactivity, Reaction Mechanisms, and Derivatization of N 3 Hydroxybutan 2 Yl Acetamide

Amide Bond Transformations and Hydrolysis Kinetics

The amide bond in N-(3-hydroxybutan-2-yl)acetamide, while generally stable, can undergo cleavage under specific chemical and enzymatic conditions.

Stability under various Chemical Conditions

The stability of the amide bond in this compound is significantly influenced by pH and temperature. Generally, amides are resistant to hydrolysis under neutral conditions but become more susceptible at extreme pH values and elevated temperatures.

Under alkaline conditions , the amide bond can be cleaved by nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process also generally requires heating. The hydrolysis of amides in basic solutions is typically an irreversible process, leading to the formation of a carboxylate salt and an amine. The degradation of flutamide (B1673489) in alkaline solution also follows first-order kinetics and exhibits Arrhenius behavior, with a calculated activation energy of 52.0 kJ mol⁻¹ at pH 12.5. researchgate.net It is reasonable to infer that this compound would exhibit maximum stability in the neutral to slightly acidic pH range (pH 3-5), similar to other amide-containing compounds. researchgate.net

ConditionExpected Reactivity of this compoundProducts
Neutral (pH ~7) Generally stable at room temperature.No significant reaction.
Acidic (e.g., HCl, H₂SO₄), Heat Hydrolysis of the amide bond.3-Aminobutan-2-ol (B1581441) and acetic acid. nih.gov
Alkaline (e.g., NaOH, KOH), Heat Hydrolysis of the amide bond.Sodium or potassium acetate (B1210297) and 3-aminobutan-2-ol. nih.gov

Enzymatic Hydrolysis Pathways

Enzymes, particularly amidases (also known as acylases), can catalyze the hydrolysis of the amide bond in this compound with high specificity. These enzymes operate under mild conditions of temperature and pH, offering a green alternative to chemical hydrolysis.

Acylases, such as acylase I, are known to catalyze the enantioselective hydrolysis of N-acyl-α-amino acids. acs.org This process, known as enzymatic resolution, is widely used to separate enantiomers of amino acids. tandfonline.comresearchgate.net In this context, a racemic mixture of this compound could potentially be resolved by an acylase that selectively hydrolyzes one enantiomer, leaving the other unreacted. The enzyme would recognize the chirality at the carbon atom bearing the acetylamino group.

The general mechanism for acylase-catalyzed hydrolysis involves the binding of the N-acylated substrate to the enzyme's active site. wikipedia.org A nucleophilic residue in the active site, often a serine or cysteine, attacks the carbonyl carbon of the amide. This is followed by the formation of a tetrahedral intermediate, which then collapses to release the amine product (in this case, one enantiomer of 3-aminobutan-2-ol) and an acylated enzyme intermediate. The enzyme is then regenerated by hydrolysis.

Enzyme ClassPotential Reaction with this compoundPotential Products
Acylase / Amidase Enantioselective hydrolysis of the amide bond.One enantiomer of 3-aminobutan-2-ol and the unreacted enantiomer of this compound. acs.orgtandfonline.comresearchgate.net

Hydroxyl Group Functionalization and Derivatization

The secondary hydroxyl group in this compound is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification of the hydroxyl group can be achieved by reacting this compound with various acylating agents. Common methods include reaction with carboxylic acids in the presence of an acid catalyst (Fischer esterification), or with more reactive derivatives like acid anhydrides or acyl chlorides. nih.govsigmaaldrich.com For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a Lewis acid could yield the corresponding acetate ester. Lipases are also effective catalysts for the esterification of alcohols, often proceeding with high enantioselectivity, which could be exploited for the kinetic resolution of racemic this compound. nih.gov

Etherification of the secondary alcohol can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.org A milder alternative involves the use of silver oxide (Ag₂O) as a promoter, which is particularly useful for sensitive substrates. libretexts.org

ReactionReagents and ConditionsProduct
Esterification Carboxylic acid, acid catalyst, heatEster derivative
Acid anhydride, base (e.g., pyridine) or Lewis acidEster derivative
Acyl chloride, base (e.g., pyridine)Ester derivative
Lipase, acyl donor (e.g., vinyl acetate)Enantiomerically enriched ester derivative
Etherification 1. Strong base (e.g., NaH); 2. Alkyl halideEther derivative
Alkyl halide, Ag₂OEther derivative

Oxidation and Reduction Pathways

The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding N-(3-oxobutan-2-yl)acetamide. nih.gov A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) to milder, more selective methods like Swern oxidation or Dess-Martin periodinane (DMP) oxidation.

Conversely, the amide group can be reduced to an amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which would reduce the amide to an ethylamino group, yielding N-ethyl-3-aminobutan-2-ol. It is important to note that LiAlH₄ would also reduce the carbonyl of the acetyl group, so protection of the hydroxyl group might be necessary if selective amide reduction is desired. A method for the reduction of N-protected amino acids to amino alcohols involves the formation of a mixed anhydride with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165). core.ac.uk

The precursor ketone, N-(3-oxobutan-2-yl)acetamide, can be stereoselectively reduced to this compound using enzymatic methods. For example, the ketoreductase TpdE from Rhodococcus jostii TMP1 can catalyze this reduction. researchgate.net Such enzymatic reductions are valuable for producing specific stereoisomers of the alcohol. researchgate.net

TransformationReagents and ConditionsProduct
Oxidation of Hydroxyl Group PCC, Swern oxidation, or DMPN-(3-oxobutan-2-yl)acetamide nih.gov
Reduction of Amide Group LiAlH₄N-ethyl-3-aminobutan-2-ol
Stereoselective Reduction of Precursor Ketone Ketoreductase (e.g., TpdE)Specific stereoisomer of this compound researchgate.net

Formation of Chiral Derivatives for Specific Applications

The presence of two chiral centers in this compound makes it a valuable precursor for the synthesis of stereochemically defined molecules. Chiral derivatizing agents can be used to form diastereomeric derivatives that can be separated by techniques like chromatography. For example, reaction with a chiral carboxylic acid or its derivative would produce a mixture of diastereomeric esters.

Furthermore, the enantiomers of this compound can be used as building blocks in asymmetric synthesis. For instance, an enantiomerically pure form of the compound could be obtained through enzymatic resolution, as discussed in section 4.1.2. This resolved material can then be used in the synthesis of complex chiral molecules, where the stereochemistry of the starting material directs the stereochemical outcome of subsequent reactions. The synthesis of chiral amino alcohols is of significant interest as they are key intermediates for many pharmaceuticals. nih.govrsc.org The development of chiral derivatizing agents that react with alcohols allows for the determination of enantiomeric purity by methods such as HPLC or NMR. nih.gov

Reactions Involving the Stereocenters

The reactivity at the stereocenters of this compound is pivotal for its application in asymmetric synthesis. Transformations that can proceed with high stereospecificity or stereoselectivity are particularly valuable.

Stereospecific and Stereoselective Transformations

A notable stereoselective transformation involving this compound is its enzymatic synthesis from the prochiral ketone, N-(butan-3-one-2-yl)acetamide. The ketoreductase TpdE, from Rhodococcus jostii TMP1, has been shown to catalyze the reduction of the ketone to the corresponding alcohol, this compound, with a high degree of stereoselectivity. researchgate.net This enzymatic reduction is a key example of how a specific stereoisomer of the diol can be selectively produced, which is a desirable outcome in the synthesis of enantiomerically pure compounds. researchgate.net

While the enzymatic synthesis provides a stereoselective route to the compound, specific stereospecific or stereoselective reactions of this compound at its existing stereocenters are not extensively documented in publicly available research. In principle, reactions such as oxidation of the secondary alcohol to a ketone or substitution reactions at either stereocenter could proceed with varying degrees of stereocontrol, depending on the reagents and reaction conditions. However, specific studies detailing these transformations for this particular molecule are scarce.

General principles of stereoselective reactions suggest that the approach of a reagent to one of the stereocenters can be influenced by the existing stereochemistry, leading to the preferential formation of one diastereomer over another. masterorganicchemistry.com For instance, the hydroxyl group could direct an incoming reagent to a specific face of the molecule.

Epimerization and Racemization Studies

The stereochemical stability of this compound under various conditions is a critical parameter, particularly for its use as a chiral building block. Epimerization (the change in configuration at one of two or more stereocenters) or racemization (the formation of an equal mixture of enantiomers) can compromise the enantiopurity of the material.

Currently, there are no specific experimental or theoretical studies in the available scientific literature that focus on the epimerization or racemization of this compound. However, studies on related compounds, such as atropisomers, demonstrate methodologies like NMR spectroscopy to track the kinetics of racemization over time at different temperatures. nih.govresearchgate.netsolvias.com Such an approach could theoretically be applied to this compound to determine its stereochemical stability and the energy barrier to inversion at its stereocenters.

Mechanistic Investigations

Understanding the mechanisms of reactions involving this compound is fundamental to controlling their outcomes and designing new synthetic methodologies. This includes the study of reaction rates and the characterization of transient species.

Kinetic Studies of Key Reactions

However, kinetic analyses of related reactions, such as the reaction of hydroxylamine (B1172632) with acetamide (B32628), have been performed using techniques like online infrared spectroscopy and pH monitoring. researchgate.net These studies allow for the determination of kinetic parameters, including rate constants and activation energies. researchgate.net A similar experimental design could be employed to study reactions of this compound, for example, its hydrolysis, oxidation, or esterification, to build a quantitative understanding of its reactivity profile.

Table 1: Illustrative Kinetic Parameters for a Related Reaction (Hydroxylamine with Acetamide)

Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
50Data not specified83.72 - 85.10
60Data not specified
70Data not specified
This table is illustrative and based on data for the reaction of hydroxylamine with acetamide, as specific kinetic data for this compound is not available. researchgate.net

Elucidation of Transition States and Intermediates

The elucidation of transition states and intermediates is crucial for a complete mechanistic understanding. These transient species represent the highest energy points and local energy minima along a reaction coordinate, respectively.

As with kinetic studies, there is a lack of specific research focused on the experimental or computational elucidation of transition states and intermediates in reactions involving this compound. In the context of its enzymatic synthesis, the transition state would involve the binding of the substrate, N-(butan-3-one-2-yl)acetamide, and a cofactor (e.g., NADH/NADPH) within the active site of the ketoreductase enzyme. researchgate.net For chemical reactions, computational chemistry methods, such as density functional theory (DFT), could be employed to model potential transition structures and intermediates, providing theoretical insights into reaction pathways and energy barriers.

Computational and Theoretical Studies of N 3 Hydroxybutan 2 Yl Acetamide

Molecular Dynamics Simulations

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior.

N-(3-hydroxybutan-2-yl)acetamide possesses several rotatable single bonds, giving it significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformers and the energy barriers between them. By simulating the molecule for nanoseconds or longer, researchers can observe how it folds, rotates, and interacts with its surroundings, such as a solvent or a biological receptor. This provides a dynamic picture of its structural preferences, which is crucial for understanding its function.

The solvent environment can have a profound impact on a molecule's structure and reactivity. MD simulations can explicitly model these effects. For instance, simulating this compound in a box of water molecules would reveal how intermolecular hydrogen bonds form between the molecule's amide and hydroxyl groups and the surrounding water. This solvation can stabilize certain conformers over others and influence the molecule's reactivity by stabilizing transition states. The choice of solvent, whether polar (like water or DMSO) or nonpolar (like chloroform), can significantly alter the outcomes of these simulations.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for mapping out potential chemical reactions. By modeling the reactants, products, and, most importantly, the high-energy transition states that connect them, a complete energy profile for a reaction can be constructed.

For this compound, a relevant reaction to study would be its formation via the reduction of its precursor, N-(3-oxobutan-2-yl)acetamide. Using DFT, researchers can calculate the geometries and energies of the reactant (the ketone), the product (the alcohol), and the transition state for the reduction reaction. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter that determines the reaction rate. Such studies can also investigate the stereoselectivity of the reaction, explaining why one stereoisomer might be formed preferentially over another. This predictive power allows for the optimization of reaction conditions and the rational design of new synthetic routes.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and a particular property of interest. These models are widely used in chemistry and pharmaceutical sciences to predict the properties of new or untested compounds, thereby saving time and resources that would be required for experimental determination. While specific QSPR studies dedicated solely to the non-biological properties of this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to understand and predict its behavior.

The development of a QSPR model involves the calculation of various molecular descriptors that characterize the chemical structure of a compound. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors. For a molecule like this compound, these descriptors would quantify its size, shape, branching, and electronic characteristics.

Key Non-Biological Properties for QSPR Modeling:

For this compound, several non-biological properties could be the subject of QSPR studies. These include, but are not limited to:

Boiling Point: The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

Melting Point: The temperature at which a solid becomes a liquid.

Water Solubility: The maximum amount of a substance that can dissolve in a given amount of water.

LogP (Octanol-Water Partition Coefficient): A measure of the lipophilicity of a compound, which influences its solubility and absorption characteristics.

Relevant Molecular Descriptors:

A QSPR model for this compound would likely employ a combination of the following types of molecular descriptors:

Molecular Weight: The sum of the atomic weights of all atoms in the molecule.

Polar Surface Area (PSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. This is a key descriptor for predicting properties like boiling point and solubility.

Hydrogen Bond Donors and Acceptors: The number of functional groups capable of donating or accepting a hydrogen bond, which significantly influences intermolecular interactions.

Molar Refractivity: A measure of the total polarizability of a mole of a substance.

Topological Indices: Numerical values derived from the graph representation of a molecule that describe its connectivity and branching.

Illustrative Data for QSPR Model Development:

The following interactive table provides an example of the type of data that would be compiled for a QSPR study of this compound and related molecules. Please note that some of the values presented are estimated or derived from predictive models due to the limited availability of experimental data for all compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Water Solubility (g/L)LogP
This compound C6H13NO2131.17~230-240N/AHigh~0.28
AcetoinC4H8O288.11148151000-0.36
Acetamide (B32628)C2H5NO59.07221.2812000-1.26
N-ButylacetamideC6H13NO115.18238-12Moderate~1.3
N-(2-Hydroxyethyl)acetamideC4H9NO2103.12165 (est.)N/AHigh~-1.0

By analyzing a dataset of structurally related compounds with known properties, a mathematical model can be developed using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. Such a model could then be used to predict the properties of this compound with a certain degree of accuracy, providing valuable insights in the absence of experimental data. The reliability of these predictions is highly dependent on the quality and diversity of the data used to build the model.

Biological Interactions and Biochemical Activity of N 3 Hydroxybutan 2 Yl Acetamide Excluding Human Clinical Data

Enzyme Binding and Biotransformation Profiles

The biotransformation of N-(3-hydroxybutan-2-yl)acetamide is intrinsically linked to the activity of ketoreductases and dehydrogenases found in various microorganisms. These enzymes catalyze the conversion of a precursor ketone to the corresponding hydroxy alcohol, this compound.

This compound is produced via the enzymatic reduction of its precursor, N-(butan-3-one-2-yl)acetamide. This reaction is catalyzed by specific ketoreductases, which are a part of the broader class of short-chain dehydrogenase/reductases (SDRs). researchgate.net One such enzyme, TpdE, from the bacterium Rhodococcus jostii TMP1, has been identified and characterized for its role in this conversion. researchgate.net The genus Rhodococcus is noted for its diverse range of promising enzymes applicable in organic chemistry. researchgate.net SDRs are widely utilized for the reduction of various prochiral ketones to their corresponding chiral alcohols, which are valuable intermediates in the pharmaceutical and chemical industries. researchgate.net

The ketoreductase TpdE from Rhodococcus jostii TMP1 has demonstrated a broad substrate acceptance. researchgate.net It shows a notable affinity for aliphatic 2,3-diketones and their derivatives, including butan-3-one-2-yl alkanoates and acetoin. researchgate.net This substrate profile indicates its utility in synthesizing various chiral alcohols. The enzymatic reduction of ketones is a well-established technique for producing desired enantiomeric alcohols. researchgate.net While the broad substrate scope is documented, specific catalytic efficiency parameters such as K_m and k_cat for the conversion leading to this compound are not detailed in the available research.

EnzymeSource MicroorganismReaction TypeSubstrateProduct
TpdE (Ketoreductase)Rhodococcus jostii TMP1ReductionN-(butan-3-one-2-yl)acetamideThis compound

Role in Microbial Metabolism

The role of this compound in the broader metabolic networks of microorganisms is not extensively documented. Its presence is primarily discussed as a product of specific enzymatic synthesis rather than as a key intermediate in central metabolic pathways.

Detailed information regarding the specific catabolic or anabolic pathways that directly involve this compound as an intermediate is not available in the reviewed scientific literature.

The production of this compound is achieved through microbial-based enzymatic processes. The reduction of N-(butan-3-one-2-yl)acetamide by the ketoreductase TpdE from Rhodococcus jostii TMP1 serves as a clear example of its microbial production. researchgate.net This biotechnological approach is considered a "green" and effective alternative for producing enantiomerically pure alcohols due to the mild reaction conditions and high selectivity offered by enzymes. researchgate.net Information on the microbial degradation of this compound is not prominently featured in the available literature.

Molecular Recognition and Target Engagement Studies (In Vitro/Non-Human Models)

Specific studies focusing on the molecular recognition, binding partners, or target engagement of this compound in in vitro or non-human models are not described in the currently available scientific literature.

Chemo-enzymatic Synthesis Approaches Utilizing this compound or its Derivatives

A notable chemo-enzymatic approach for the synthesis of this compound involves the stereoselective reduction of a ketone precursor. Specifically, the NADPH-dependent ketoreductase TpdE, from Rhodococcus jostii TMP1, has been characterized and utilized for this purpose. This enzyme demonstrates broad substrate specificity and is effective in the asymmetric reduction of various ketones, including the precursor to this compound. researchgate.netnih.govnih.govresearchgate.net

The enzymatic reduction of N-(butan-3-one-2-yl)acetamide yields the chiral alcohol, this compound. researchgate.netnih.gov This biocatalytic method is advantageous as it can lead to the production of enantiomerically pure vicinal diols and their derivatives, which are valuable chiral building blocks in the pharmaceutical and chemical industries. researchgate.netnih.gov The use of ketoreductases like TpdE is part of a greener and more effective alternative to traditional chemical synthesis due to the mild reaction conditions and high enantioselectivity. researchgate.net

The enzyme TpdE is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and has shown a high affinity for aliphatic 2,3-diketones and related derivatives. researchgate.netnih.gov The stereospecificity of TpdE allows for the synthesis of specific stereoisomers of the target molecule, which is often a critical requirement for biologically active compounds. nih.gov

Below is a data table summarizing the key aspects of this chemo-enzymatic synthesis:

EnzymeSource OrganismSubstrateProductCofactor
Ketoreductase TpdERhodococcus jostii TMP1N-(butan-3-one-2-yl)acetamideThis compoundNADPH

Advanced Analytical Methodologies for N 3 Hydroxybutan 2 Yl Acetamide

Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination

Chromatography is the cornerstone for the analysis of N-(3-hydroxybutan-2-yl)acetamide, a compound possessing both diastereomers and enantiomers due to its two chiral centers. The choice of technique is dictated by the analytical goal, whether it be routine product analysis, high-sensitivity purity assessment, or precise chiral separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Chiral Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For this compound, which contains a polar hydroxyl group, derivatization is often employed to increase volatility and improve peak shape. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-Bis(tert-butyldimethylsilyl)acetamide, is a common strategy. researchgate.netsigmaaldrich.com

For chiral separation, specialized capillary columns with chiral stationary phases (CSPs) are required. Derivatized cyclodextrins, such as beta-cyclodextrin (B164692) phases, are widely used and have demonstrated excellent enantiomeric selectivity for a variety of chiral compounds, including alcohols and ketones related to the target analyte. gcms.cz The mass spectrometer provides definitive identification based on the fragmentation pattern of the analyte and sensitive quantification.

Table 1: Illustrative GC-MS Parameters for Chiral Analysis of Derivatized this compound

Parameter Condition
GC System Gas Chromatograph with Mass Spectrometric Detector
Column Chiral Capillary Column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250 °C
Carrier Gas Helium, Constant Flow (e.g., 1.2 mL/min)
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min
Derivatization Silylation with BSTFA
MS Interface 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM, for quantification) |

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment and chiral separations, particularly for less volatile or thermally labile compounds. nih.gov Chiral HPLC methods are central to determining the enantiomeric excess of this compound.

The separation is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral molecules and are available in columns suitable for both normal-phase and reversed-phase chromatography. nih.govunife.it The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol) for normal-phase or acetonitrile/methanol (B129727) and water/buffer for reversed-phase, is optimized to achieve baseline separation of the enantiomers. nih.gov Detection is commonly performed using a UV detector, or for higher sensitivity and specificity, a mass spectrometer.

Table 2: Typical Chiral HPLC Method Conditions

Parameter Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/MS Detector
Column Polysaccharide-based Chiral Column (e.g., CHIRALPAK® series)
Mobile Phase Normal Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine
Reversed Phase: Acetonitrile/Water (60:40, v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm or Mass Spectrometry (ESI+)

| Injection Vol. | 5 - 10 µL |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced solvent consumption. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations without a loss of efficiency. nih.gov

Similar to HPLC, chiral stationary phases based on polysaccharides are predominantly used for enantiomeric resolution in SFC. nih.gov Organic modifiers like methanol or ethanol (B145695) are added to the CO2 to adjust the mobile phase strength and improve selectivity. SFC is readily coupled to mass spectrometry, providing a highly sensitive and selective detection method. nih.gov

Table 3: Representative SFC Parameters for Chiral Separation

Parameter Condition
SFC System SFC with modifier pump, autosampler, back-pressure regulator, MS detector
Column Polysaccharide-based Chiral Column (e.g., Lux® i-Amylose-3)
Mobile Phase Supercritical CO2 / Methanol with 0.1% Ammonium Hydroxide (B78521)
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 150 bar
Column Temp. 40 °C

| Detection | Mass Spectrometry (ESI+) |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for modern chemical analysis, offering unparalleled sensitivity and specificity.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for trace-level quantification and metabolite analysis in complex samples. nih.govresearchgate.net Its high sensitivity and specificity allow for the detection of compounds at picogram or even femtogram levels. researchgate.net This is crucial for pharmacokinetic studies or for identifying and quantifying this compound as a metabolite from a biological system. nih.gov

The method typically involves a reversed-phase LC separation followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. amazonaws.com In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity, minimizing interference from matrix components. nih.gov

Table 4: Hypothetical LC-MS/MS Parameters for Trace Quantification

Parameter Condition
LC System UHPLC System
Column Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transition Precursor Ion [M+H]⁺ → Product Ion (e.g., loss of H₂O or CH₃CONH₂)

| LOD/LOQ | Potentially in the low ng/mL to pg/mL range |

Development of Specialized Detection and Quantification Methods in Complex Non-Biological Matrices

Detecting and quantifying this compound in complex non-biological matrices, such as environmental samples, food products, or industrial process streams, requires robust methods that can overcome significant matrix interference. sigmaaldrich.com The key to successful analysis lies in the development of effective sample preparation and cleanup protocols prior to instrumental analysis. mdpi.com

Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted to isolate and concentrate the analyte while removing interfering substances. The choice of extraction sorbent or solvent system is critical and must be optimized for the specific matrix and the physicochemical properties of this compound. Following extraction, analysis is typically performed using highly selective methods like GC-MS or LC-MS/MS to ensure accurate quantification. researchgate.netmdpi.com

Table 5: Sample Preparation Strategies for Complex Non-Biological Matrices

Matrix Type Potential Sample Preparation Strategy Analytical Technique
Aqueous Sample (e.g., wastewater) Solid-Phase Extraction (SPE) with a polymeric reversed-phase sorbent. Elution with methanol or acetonitrile. LC-MS/MS
Food Product (e.g., fermented beverage) Dilution followed by QuEChERS extraction and d-SPE cleanup to remove sugars and organic acids. GC-MS (after derivatization) or LC-MS/MS

| Industrial Solvent | Liquid-Liquid Extraction (LLE) into an appropriate immiscible solvent, followed by evaporation and reconstitution. | HPLC-UV or GC-MS |

Potential Applications in Chemical Sciences and Materials Excluding Medicinal/therapeutic

Role as Chiral Building Blocks and Synthons in Organic Synthesis

Chiral building blocks are essential for the stereoselective synthesis of complex molecules. N-(3-hydroxybutan-2-yl)acetamide, with its defined stereocenters, serves as an important synthon—a molecular fragment used to introduce specific structural features into a target molecule.

This compound is recognized as a promising precursor for valuable and complex chiral molecules. Enantiomerically pure vicinal diols (or 1,2-diols) and acyloins are highly sought-after bulk chemicals and serve as critical synthons in organic chemistry. researchgate.net The structure of this compound makes it an ideal starting point for the synthesis of these diols, which are themselves foundational components for more complex structures. researchgate.net

Furthermore, this compound is identified as a potential building block for the creation of chiral polymers. researchgate.net The development of such polymers is a significant area of materials science, as the chirality embedded within the polymer backbone can impart unique optical, mechanical, and recognition properties to the final material. The synthesis of this compound can be achieved with high stereoselectivity through enzymatic reduction of the corresponding ketone, N-(butan-3-one-2-yl)acetamide, highlighting a green and effective biotechnological route to this chiral precursor. researchgate.net

A synthetic intermediate is a molecule that is formed during the course of a chemical synthesis and is subsequently modified in further steps to yield the final product. The functional groups of this compound—a secondary alcohol and an N-substituted amide—allow for a variety of chemical transformations. The hydroxyl group can be oxidized, protected, or converted into a leaving group, while the amide group can be hydrolyzed or otherwise modified.

These reactive sites make the compound a viable intermediate for introducing the 1,2-aminoalcohol motif into larger, more complex molecular architectures. While enantiomerically pure alcohols are generally considered key intermediates in the chemical and agrochemical industries, specific examples of multi-step synthetic sequences prominently featuring this compound as a key intermediate are not extensively detailed in the surveyed literature. researchgate.net

Use as Ligands or Catalysts in Asymmetric Transformations

The presence of nitrogen and oxygen atoms with lone pairs of electrons in this compound gives it the potential to act as a bidentate ligand, coordinating to a metal center. If used in its enantiomerically pure form, such a complex could serve as a catalyst for asymmetric transformations, where the chirality of the ligand influences the stereochemical outcome of the reaction.

However, based on available scientific literature, there are no specific, documented instances of this compound being employed as a primary ligand or catalyst in asymmetric synthesis. The development and application of this compound in the field of catalysis remain an area for future exploration.

Integration into Advanced Functional Materials

The structural characteristics of this compound suggest its potential for incorporation into advanced materials where molecular-level properties dictate macroscopic function.

As noted previously, this compound is considered a promising building block for chiral polymers. researchgate.net Chiral polymers are materials that exhibit optical activity and can be used in applications such as chiral chromatography (for separating enantiomers), as sensors, or in the development of stereoselective catalysts.

The compound can be bifunctionalized to act as a monomer. For instance, the hydroxyl group could be converted into a polymerizable group (like an acrylate or epoxide), or the amide could be modified. Polymerization of such monomers would lead to a polymer with chiral pendant groups, influencing the polymer's secondary structure, potentially inducing a helical conformation, and thus creating a material with unique chiroptical properties.

The this compound molecule contains both hydrogen bond donors (the -OH and N-H groups) and acceptors (the C=O and -OH oxygens). This functionality provides the potential for the molecule to engage in intermolecular hydrogen bonding, leading to the formation of ordered, self-assembled structures. Such supramolecular assemblies are of interest in materials science for creating gels, liquid crystals, and other organized soft materials.

Despite this structural potential, there is currently a lack of specific research in the scientific literature detailing the use or study of this compound in the context of supramolecular assemblies or self-assembled structures.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₃NO₂ uni.lu
Monoisotopic Mass131.09464 Da uni.lu
InChIKeyZCGNIFXXTKDQRT-UHFFFAOYSA-N uni.lu
Predicted XlogP-0.3 uni.lu

Development of Molecular Probes for Biochemical Research (Non-Therapeutic)

The chemical structure of this compound, which features a secondary alcohol, a secondary amide, and two chiral centers, presents a versatile scaffold for the development of molecular probes for non-therapeutic biochemical research. While direct applications of this compound as a molecular probe are not extensively documented, its functional groups offer clear opportunities for modification and incorporation into probe structures designed to investigate a variety of biological processes. The development of such probes often involves the strategic attachment of reporter molecules, such as fluorophores, and recognition elements that can interact with specific biological targets.

The core structure of this compound, a β-hydroxy amide, is a motif found in various biologically active molecules. This scaffold can be chemically modified to create libraries of compounds for screening as molecular probes. For instance, the hydroxyl and amide groups can serve as handles for chemical derivatization.

Functionalization for Probe Development:

The hydroxyl group of this compound can be esterified or etherified with molecules that confer specific properties to the resulting probe. For example, attachment of a fluorophore would allow for the visualization and quantification of the probe's interaction with its target. The amide nitrogen can also be functionalized, although this is generally more challenging. A common strategy in the development of small-molecule fluorescent probes is to design molecules where fluorescence is activated by a specific chemical or biochemical process nih.gov.

Potential as Fluorogenic Probes:

One promising area for the application of this compound derivatives is in the creation of fluorogenic probes. These are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with a target analyte or enzyme. The design of such probes often relies on modulating the electronic properties of a fluorophore. For example, the hydroxyl group of this compound could be linked to a fluorophore in such a way that its fluorescence is quenched. If this linkage is cleaved by a specific enzyme, the fluorophore would be released, leading to a "turn-on" fluorescent signal. This approach is widely used in developing assays for various enzymatic activities. The synthesis of fluorogenic arylureas and amides has been explored for the detection of amines, demonstrating the utility of these functional groups in probe design nih.gov.

Probes for Enzyme Activity:

Derivatives of this compound could be designed as substrates for specific enzymes. For instance, the acetamide (B32628) bond could be targeted by amidases or proteases. By attaching a reporter group that is released upon amide bond cleavage, one could develop a sensitive assay for the activity of these enzymes. The development of fluorescent probes for enzyme activity is a significant area of biochemical research, enabling high-throughput screening of enzyme inhibitors and the study of enzyme kinetics in complex biological samples.

Chiral Recognition Probes:

Given that this compound has two chiral centers, its stereoisomers could be used to develop probes for chiral recognition. Enantiomerically pure derivatives could be synthesized and evaluated for their ability to selectively bind to chiral biological molecules, such as proteins or nucleic acids. This could be valuable in studying stereospecific interactions in biological systems.

Potential Probe Type Functionalization Strategy Target Application Detection Principle
Fluorogenic Enzyme SubstrateEsterification of the hydroxyl group with a quenched fluorophoreEnzyme activity assays (e.g., esterases)"Turn-on" fluorescence upon enzymatic cleavage of the ester bond
Amidase/Protease ProbeModification of the acetamide group with a reporter moleculeMonitoring amidase or protease activityRelease of the reporter molecule upon amide bond hydrolysis
Chiral Recognition ProbeSynthesis of enantiomerically pure derivatives with reporter groupsStudying stereospecific biomolecular interactionsDifferential binding and signaling of stereoisomers
Small Molecule Interaction ProbeAttachment of affinity tags or cross-linking agentsIdentifying binding partners of small moleculesPull-down assays and mass spectrometry

Future Research Directions and Open Challenges

Discovery of Novel and Sustainable Synthetic Pathways

The development of efficient, safe, and environmentally benign methods for synthesizing chiral molecules like N-(3-hydroxybutan-2-yl)acetamide is a primary goal of modern chemistry. Future research is intensely focused on moving beyond traditional synthetic routes, which often rely on harsh reagents and complex purification steps, toward novel and sustainable alternatives.

Biocatalysis stands out as a particularly promising frontier. researchgate.netnumberanalytics.comnih.gov The use of enzymes, such as ketoreductases, transaminases, and amine dehydrogenases, offers remarkable selectivity under mild, aqueous conditions. researchgate.netnih.gov For instance, the enzymatic reduction of the precursor N-(butan-3-one-2-yl)acetamide using a ketoreductase is a direct, green route to the desired product. The challenge lies in discovering and engineering enzymes with high activity, stability, and the precise stereoselectivity required to produce specific isomers of this compound.

Another emerging area is the use of photocatalysis. uni-muenster.de Light-initiated reactions, using a photocatalyst to absorb light and drive the chemical transformation, can enable unique reaction pathways that are inaccessible through traditional thermal methods. uni-muenster.de Developing photocatalytic systems for the direct amino-hydroxylation of simple alkene feedstocks could provide a highly efficient and atom-economical route to the vicinal amino alcohol core structure.

Multi-enzyme cascades, where several enzymatic reactions are performed sequentially in a single pot or a continuous-flow reactor, represent a paradigm shift in synthesis. nih.govnih.gov These systems mimic the efficiency of metabolic pathways in nature. A future challenge is to design a robust cascade system that converts a simple starting material into this compound with high yield and purity, eliminating the need for isolating intermediates.

Table 1: Comparison of Synthetic Approaches for Vicinal Amino Alcohols

Synthetic StrategyKey FeaturesPrimary AdvantagesOpen Challenges for Research
Traditional Chemical SynthesisMulti-step processes, use of protecting groups, often requires stoichiometric reagents.Well-established and versatile for various substrates.Generation of waste, use of hazardous reagents, often poor atom economy.
Biocatalysis (e.g., Ketoreductases)Use of isolated enzymes or whole-cell systems in aqueous media. researchgate.netHigh stereoselectivity, mild reaction conditions, environmentally benign ("green"). numberanalytics.comEnzyme discovery and engineering, cofactor regeneration, substrate scope limitations.
PhotocatalysisLight-driven reactions using a photocatalyst to enable unique transformations. uni-muenster.deAccess to novel reactivity, high efficiency, use of abundant energy source (light).Catalyst design, controlling regioselectivity and enantioselectivity, scalability.
Enzymatic CascadesCoupling of multiple enzymatic steps in one-pot or flow systems. nih.govnih.govHigh efficiency, reduced downstream processing, mimics natural biosynthesis.Enzyme compatibility, managing reaction kinetics, overcoming inhibition. nih.gov

Deeper Elucidation of Structure-Reactivity-Selectivity Relationships

The presence of two adjacent stereocenters in this compound means it can exist as four different stereoisomers. Controlling which of these isomers is formed during synthesis is a significant challenge that hinges on a deep understanding of structure-reactivity-selectivity relationships.

A key strategy for achieving this control is Dynamic Kinetic Resolution (DKR) . rsc.org In a DKR process for producing a related α-amino-β-hydroxy ester, a racemic starting material is continuously interconverted (racemized) while one of the enantiomers is selectively converted into the product by a catalyst. rsc.orgnih.gov This allows for a theoretical yield of 100% for a single stereoisomer, a vast improvement over classical resolution. The open challenge is to develop highly effective catalyst systems—whether enzymatic or chemical—that achieve rapid racemization of the starting ketone and highly selective reduction to form the desired isomer of this compound. nih.gov

Table 2: Factors Influencing Stereoselectivity in Synthesis

FactorInfluence on SelectivityFuture Research Direction
Catalyst Structure (Chemical)The chirality of ligands (e.g., phosphine (B1218219) ligands) dictates the stereochemical outcome. numberanalytics.comDesign of new, more efficient, and robust chiral ligands and catalysts.
Enzyme Active Site (Biocatalyst)The 3D architecture of the active site controls substrate binding and orientation, determining which enantiomer is formed.Directed evolution and rational design to create tailor-made enzymes with enhanced or inverted selectivity. pnas.org
Reaction ConditionsTemperature, pH, and solvent can affect catalyst stability, activity, and the equilibrium of dynamic processes. nih.govOptimization of reaction parameters for novel biocatalytic and chemocatalytic systems.
Substrate ControlExisting chiral centers or functional groups on the starting material can direct the stereochemistry of new centers.Development of substrate-controlled diastereoselective reactions for complex molecule synthesis. rsc.org

Advanced Characterization of Dynamic Processes and Transient Intermediates

Many chemical transformations, particularly complex catalytic cycles and multi-step reactions, proceed through short-lived, low-concentration species known as transient intermediates. Identifying and understanding these species is critical for optimizing reaction conditions and maximizing yield, yet it remains a formidable analytical challenge.

Future research will require the application of advanced spectroscopic and analytical techniques to study the synthesis of this compound in situ (i.e., as the reaction happens). Techniques such as specialized Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can provide snapshots of the reacting mixture, helping to identify intermediates that may only exist for milliseconds.

For example, in syntheses involving organometallic reagents, intermediates such as enolized zinc homoenolates have been proposed. nih.govua.es Confirming the existence and structure of these species is key to understanding the reaction mechanism. Similarly, in biocatalytic DKR, a major challenge is to monitor the kinetics of both the racemization of the starting material and the enzymatic reduction simultaneously. nih.gov This requires analytical methods that can distinguish between enantiomers on a rapid timescale. A deeper understanding of these dynamic processes will enable scientists to address issues like catalyst deactivation, byproduct formation, and incomplete conversion.

Exploration of Unconventional Biological Functions (Excluding Human Pathologies)

While the synthetic utility of this compound is an active area of research, its potential roles in nature are almost entirely unexplored. The molecule is an N-acetylated amino acid derivative, and N-acetylation is a fundamental and widespread biological process in all domains of life. nih.govmdpi.com

In bacteria, protein acetylation is a key post-translational modification that regulates the activity of enzymes involved in central metabolism and can play a role in virulence and responses to environmental stress. nih.govnih.gov The central molecule for this process is acetyl-CoA, which is also a hub for amino acid metabolism. mdpi.com This raises the intriguing possibility that small molecules like this compound could act as signaling molecules, metabolic intermediates, or regulators of cellular processes in microorganisms. A significant research challenge is to screen for the presence of this compound in various microbial species and to investigate its effect on bacterial growth, biofilm formation, and metabolism.

In plants, N-terminal acetylation of proteins is also a crucial modification that affects protein stability, function, and localization, thereby influencing plant development and stress responses. mdpi.com Furthermore, recent discoveries have shown that acetylation of RNA is also critical for normal plant development. nih.govresearchgate.net Given that plants produce a vast array of secondary metabolites, it is plausible that this compound or similar molecules could play roles in plant physiology, such as in defense mechanisms or as signaling compounds. The open challenge is to develop analytical methods to detect these molecules in plant tissues and to design experiments to uncover their function.

Scaling Up of Enantioselective Production Methods

For this compound to be utilized as a building block in industrial applications, such as for fine chemicals, its synthesis must be scalable, cost-effective, and robust. Transitioning a successful lab-scale synthesis to an industrial process presents a unique set of challenges. scirea.org

One of the primary hurdles in biocatalytic processes is the cost and stability of the enzyme and any required cofactors (like NADH or NADPH). mdpi.comnih.gov Future research is heavily invested in enzyme immobilization , where the enzyme is attached to a solid support. nih.gov This allows the enzyme to be easily separated from the reaction mixture and reused for multiple cycles, drastically reducing costs. mdpi.commdpi.com Developing novel, stable, and inexpensive support materials and efficient immobilization techniques is a key goal.

Continuous-flow manufacturing is another major research direction that promises to revolutionize chemical production. rsc.org Instead of large batch reactors, reagents are continuously pumped through a tube-like reactor where the reaction occurs. rsc.org This approach offers superior control over reaction conditions, improved safety, and can lead to higher productivity. nih.gov The challenge lies in designing and implementing robust continuous-flow systems for enantioselective synthesis, which may involve packed beds of immobilized enzymes or integrated systems for cofactor regeneration. nih.govrsc.org Overcoming these engineering and economic hurdles is essential for the industrial realization of sustainable synthesis for this and other chiral compounds. researchgate.netacs.org

Table 3: Challenges and Solutions in Scaling Up Enantioselective Synthesis

ChallengeDescriptionPotential Future Research Solution
Catalyst Cost and ReusabilityHigh cost of chiral catalysts (chemical or biological) makes single-use processes economically unviable. scirea.orgEnzyme immobilization on stable supports; development of recyclable organometallic catalysts. nih.gov
Cofactor RegenerationMany enzymatic reductions require expensive cofactors (e.g., NADH), which must be regenerated in a cost-effective manner. nih.govWhole-cell systems with endogenous regeneration; coupled-enzyme systems; electrochemical regeneration methods.
Productivity and TiterThe concentration of product (titer) and the rate of production (productivity) are often too low for industrial feasibility.High-density cell cultures; continuous-flow processing; enzyme engineering for higher activity and stability. rsc.orgresearchgate.net
Downstream ProcessingSeparating the final product from the catalyst, residual substrates, and byproducts can be complex and costly.Use of immobilized catalysts to simplify separation; development of crystallization-induced resolution methods.
Process RobustnessThe process must be stable and consistent when scaled up from milligrams in the lab to kilograms or tons in a plant.Implementation of continuous-flow reactors for better process control; development of highly stable "workhorse" enzymes. rsc.org

Q & A

Q. What are the recommended methods for synthesizing N-(3-hydroxybutan-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic acyl substitution or condensation reactions. For example:

Hydroxyl Group Protection : The 3-hydroxy group in the precursor (e.g., 3-hydroxy-2-butanamine) may require protection using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during acetylation .

Acetylation : React the protected amine with acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, followed by deprotection using tetra-n-butylammonium fluoride (TBAF) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Key Optimization Parameters :

  • Temperature control (0–5°C during acetylation to minimize hydrolysis).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity but may require rigorous drying).

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons adjacent to the acetamide group (δ 2.0–2.1 ppm for CH₃CO) and hydroxyl-bearing carbon (δ 3.5–4.0 ppm). Confirm stereochemistry via coupling constants (e.g., vicinal diols show J = 3–6 Hz) .
    • ¹³C NMR : Peaks at δ 170–175 ppm confirm the carbonyl group .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can distinguish between molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 18) .
  • Infrared Spectroscopy (IR) : Stretching frequencies for amide C=O (~1650 cm⁻¹) and O–H (~3300 cm⁻¹) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer :

  • Crystal Growth : Recrystallize from ethanol/water mixtures at 4°C to obtain single crystals .
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution, incorporating hydrogen-bonding networks (e.g., O–H···N interactions) to validate stereochemistry .
  • Validation Tools : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s stability during kinetic studies?

Methodological Answer :

  • Stability Assay :
    • Prepare solutions in buffers (pH 2–12) and solvents (water, DMSO, acetonitrile).
    • Monitor degradation via UV-Vis (λ = 210–230 nm for amide bonds) over 24–72 hours .
  • Findings :
    • Hydrolysis is accelerated in acidic (pH <3) or basic (pH >10) conditions due to nucleophilic attack on the amide bond.
    • Polar aprotic solvents (e.g., DMSO) enhance stability by reducing water activity .

Q. What strategies address contradictory bioactivity data in antimicrobial assays?

Methodological Answer :

  • Assay Design :
    • Use standardized microbial strains (e.g., E. coli ATCC 25922) and broth microdilution (CLSI guidelines) to minimize variability .
    • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
  • Data Reconciliation :
    • Perform dose-response curves (IC₅₀ calculations) and statistical validation (ANOVA, p <0.05).
    • Use LC-MS to confirm compound integrity post-assay, as degradation products may skew results .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer :

  • Molecular Docking :
    • Prepare the compound’s 3D structure (ChemDraw → Gaussian optimization at B3LYP/6-31G* level).
    • Dock into target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina .
  • MD Simulations :
    • Run 100 ns simulations (AMBER force field) to assess binding stability (RMSD <2 Å). Validate hydrogen bonds (e.g., acetamide carbonyl with Ser/Thr residues) .

Q. What experimental approaches resolve spectral overlaps in NMR or IR data?

Methodological Answer :

  • 2D NMR Techniques :
    • HSQC : Correlate ¹H and ¹³C signals to assign hydroxyl and amide protons .
    • NOESY : Identify spatial proximity between the hydroxybutan-2-yl chain and acetamide group .
  • Deuterium Exchange : Replace labile protons (OH, NH) with D₂O to simplify spectra .

Data Contradiction Analysis

Example : Discrepancies in reported melting points may arise from polymorphic forms or hydration states.
Resolution :

Perform differential scanning calorimetry (DSC) to detect phase transitions.

Compare PXRD patterns with simulated data (Mercury software) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.